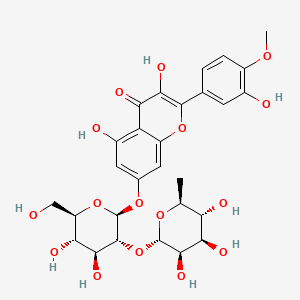
5-Ethyl-1h-indole-2-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-1h-indole-2-carbonyl chloride is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features an indole core with an ethyl group at the 5-position and a carbonyl chloride group at the 2-position. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core . The ethyl group can be introduced via alkylation reactions, and the carbonyl chloride group can be introduced using reagents like oxalyl chloride or thionyl chloride .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, followed by functional group modifications. The reaction conditions are optimized for high yield and purity, and the processes are scaled up using continuous flow reactors and other industrial equipment .
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethyl-1h-indole-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles like amines, alcohols, and thiols to form amides, esters, and thioesters.
Oxidation and Reduction: The indole ring can undergo oxidation to form indole-2-carboxylic acid derivatives or reduction to form indoline derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Oxalyl Chloride: Used for introducing the carbonyl chloride group.
Thionyl Chloride: Another reagent for introducing the carbonyl chloride group.
Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura.
Major Products
Amides: Formed by substitution with amines.
Esters: Formed by substitution with alcohols.
Thioesters: Formed by substitution with thiols.
Wissenschaftliche Forschungsanwendungen
5-Ethyl-1h-indole-2-carbonyl chloride has various applications in scientific research:
Medicinal Chemistry: Used as a building block for synthesizing biologically active compounds with potential anticancer, antiviral, and antimicrobial properties
Biological Studies: Studied for its interactions with enzymes and proteins, providing insights into its mechanism of action and potential therapeutic uses.
Chemical Biology: Used in the development of chemical probes for studying biological pathways and processes.
Industrial Applications: Employed in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Ethyl-1h-indole-2-carbonyl chloride involves its interaction with biological targets such as enzymes and receptors. The carbonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity . The indole core can interact with aromatic residues in proteins through π-π stacking interactions, influencing protein function and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methyl-1h-indole-2-carbonyl chloride: Similar structure with a methyl group instead of an ethyl group.
5-Phenyl-1h-indole-2-carbonyl chloride: Similar structure with a phenyl group instead of an ethyl group.
5-Chloro-1h-indole-2-carbonyl chloride: Similar structure with a chloro group instead of an ethyl group.
Uniqueness
5-Ethyl-1h-indole-2-carbonyl chloride is unique due to the presence of the ethyl group, which can influence its reactivity and biological activity. The ethyl group can affect the compound’s lipophilicity, making it more suitable for certain biological applications compared to its methyl or phenyl analogs .
Eigenschaften
CAS-Nummer |
832699-10-2 |
|---|---|
Molekularformel |
C11H10ClNO |
Molekulargewicht |
207.65 g/mol |
IUPAC-Name |
5-ethyl-1H-indole-2-carbonyl chloride |
InChI |
InChI=1S/C11H10ClNO/c1-2-7-3-4-9-8(5-7)6-10(13-9)11(12)14/h3-6,13H,2H2,1H3 |
InChI-Schlüssel |
RLKBFPGQFQJVDD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=C(C=C1)NC(=C2)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,5-Bis(2-butyloctyl)-3,6-bis(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B13919525.png)
![2-Amino-1-[3-(methoxymethoxy)phenyl]ethanol](/img/structure/B13919527.png)










